An In-depth Technical Guide to the Physicochemical Properties of D,L-Buthionine Sulfoximine
An In-depth Technical Guide to the Physicochemical Properties of D,L-Buthionine Sulfoximine
Introduction
D,L-Buthionine sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH), a critical intracellular antioxidant.[1][2][4] By irreversibly inhibiting γ-GCS, BSO leads to the depletion of cellular GSH levels, thereby inducing a state of oxidative stress.[4][5] This targeted disruption of redox homeostasis has positioned BSO as a valuable tool in biomedical research, particularly in cancer biology. Elevated GSH levels are often associated with tumor cell resistance to chemotherapy and radiation.[3][5] Consequently, BSO is widely investigated as a chemosensitizing and radiosensitizing agent, aiming to enhance the efficacy of conventional cancer therapies.[1][3][5] This guide provides a comprehensive overview of the core physicochemical properties of D,L-buthionine sulfoximine, offering essential data and methodologies for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
D,L-Buthionine sulfoximine is a synthetic amino acid analog.[6] The "D,L-" prefix indicates that it is a racemic mixture of the D- and L-isomers. The sulfoximine moiety is chiral at the sulfur atom, and the "S,R" designation refers to the configuration at this center. Therefore, the commercial D,L-buthionine-(S,R)-sulfoximine is a mixture of four stereoisomers.[7]
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BSO [ label=<
D,L-Buthionine Sulfoximine IUPAC Name2-amino-4-[butyl(imino)oxo-λ⁶-sulfanyl]butanoic acid SynonymsBSO, Buthionine Sulfoximine CAS Number5072-26-4 Molecular FormulaC₈H₁₈N₂O₃S Molecular Weight222.3 g/mol SMILESCCCCS(=N)(=O)CCC(N)C(O)=O InChI KeyKJQFBVYMGADDTQ-UHFFFAOYSA-N
> ] } Caption: Key identifiers for D,L-Buthionine Sulfoximine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of BSO is paramount for its effective use in experimental and developmental settings. These properties influence its solubility, stability, and bioavailability.
Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 214-215.5 °C (with decomposition) | [1][8] |
| Density | 1.29 g/mL | [1] |
| Boiling Point | 382.3 °C | [1] |
Solubility
BSO exhibits good solubility in aqueous solutions, a key characteristic for its application in biological systems. Heat and/or sonication may be required to fully dissolve the material.[8]
| Solvent | Solubility | Source(s) |
| Water | ≥ 50 mg/mL | [8][9] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | [5][10] |
| Acetate Buffer, pH 4 | > 100 mg/mL | [6] |
| Carbonate Buffer, pH 9 | > 100 mg/mL | [6] |
| Ethanol | Sparingly soluble | [5] |
| DMSO | Sparingly soluble | [5] |
| Dimethylformamide (DMF) | Sparingly soluble | [5] |
| Dimethylacetamide | < 1 mg/mL | [6] |
For biological experiments, it is recommended to prepare fresh aqueous solutions of BSO by dissolving it directly in aqueous buffers.[5] Storing aqueous solutions for more than one day is not advised.[5][7]
Stability
BSO demonstrates good stability under typical laboratory conditions.
| Condition | Stability | Source(s) |
| Bulk (Solid), Room Temperature | No decomposition after 90 days in light or dark | [6] |
| Bulk (Solid), 50 °C | ~1% decomposition after 90 days in light or dark | [6] |
| Aqueous Solution, Room Temperature | Stable for 72 hours under laboratory light | [6] |
| Long-term Storage (Solid) | Stable for at least two years at -20°C | [5] |
Mechanism of Action: Inhibition of Glutathione Synthesis
BSO exerts its biological effects by targeting the glutathione synthesis pathway. This pathway consists of two ATP-dependent enzymatic steps. BSO specifically and irreversibly inhibits the first enzyme, γ-glutamylcysteine synthetase (γ-GCS).
This inhibition leads to a time- and dose-dependent depletion of intracellular GSH.[2] The specificity of BSO is a key advantage; it does not significantly affect other enzymes, including those involved in xenobiotic metabolism such as cytochrome P-450.[2]
Experimental Protocols
The following protocols are provided as a guide for common laboratory procedures involving BSO.
Protocol 1: Preparation of a BSO Stock Solution
Objective: To prepare a concentrated stock solution of BSO for use in cell culture or other biological assays.
Materials:
-
D,L-Buthionine sulfoximine powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of BSO powder in a sterile conical tube. For example, to make a 100 mM stock solution (22.23 mg/mL), weigh 222.3 mg of BSO.
-
Add a portion of the sterile PBS to the tube. For a final volume of 10 mL, start by adding 7-8 mL of PBS.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the BSO does not fully dissolve, gentle warming in a water bath (up to 37°C) or sonication can be applied.[8]
-
Once the BSO is completely dissolved, adjust the final volume to 10 mL with sterile PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. They should be stable for at least one month in solvent.[9]
Protocol 2: Determination of BSO Solubility
Objective: To determine the solubility of BSO in a specific aqueous buffer.
Materials:
-
D,L-Buthionine sulfoximine powder
-
Buffer of interest (e.g., PBS, Tris-HCl)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
Analytical balance
-
HPLC system or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of BSO powder to a microcentrifuge tube.
-
Add a known volume of the buffer (e.g., 1 mL) to the tube.
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of BSO in the diluted supernatant using a validated analytical method, such as HPLC with UV or fluorescence detection.[6][11]
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or molarity.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of BSO
Objective: To provide a representative HPLC method for the quantification of BSO. This method is based on a published procedure and may require optimization.[6]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
BSO standard for calibration curve
-
Mobile phase: 0.01 M Phosphate buffer, pH 5.0
-
Samples containing BSO, prepared in distilled water
Procedure:
-
Preparation of Mobile Phase: Prepare a 0.01 M phosphate buffer and adjust the pH to 5.0. Filter and degas the mobile phase before use.
-
Preparation of Standards: Prepare a series of BSO standards in distilled water (e.g., ranging from 0.1 to 1.0 mg/mL) to generate a calibration curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01 M Phosphate buffer, pH 5.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the unknown samples.
-
Quantify the amount of BSO in the samples by comparing their peak areas to the calibration curve. The retention time for BSO is approximately 9.95 mL (or 9.95 minutes at a 1.0 mL/min flow rate).[6]
-
Conclusion
D,L-Buthionine sulfoximine is a well-characterized molecule with defined physicochemical properties that facilitate its use as a specific inhibitor of glutathione synthesis. Its high aqueous solubility and stability in solution make it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary technical information to effectively utilize BSO in their studies, ultimately contributing to a deeper understanding of the role of glutathione in health and disease.
References
-
Wikipedia. (2023, December 15). Buthionine sulfoximine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119565, DL-Buthionine-(S,R)-sulfoximine. Retrieved from [Link]
- Nii, H., Hibi, T., Nakayama, M., & Oda, J. (2003). Structure of γ-glutamylcysteine synthetase complexed with buthionine sulfoximine.
- Miners, J. O., Drew, R., & Birkett, D. J. (1984). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical pharmacology, 33(18), 2995–3000.
- Lee, H., Lee, S. K., & Lee, K. E. (1998). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of Korean medical science, 13(5), 518–524.
- Garza-Lombó, C., Pardo-Vázquez, J. L., & Gonsebatt, M. E. (2019). Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in cellular neuroscience, 13, 42.
- Martins, F. M., Arada, M. B., Barros, H. R., Matos, P. A., & Serpa, J. (2019). l-Buthionine Sulfoximine Detection and Quantification in Polyurea Dendrimer Nanoformulations. Molecules (Basel, Switzerland), 24(17), 3105.
- Kim, Y. A., Kim, M. Y., & Jung, Y. S. (2009). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Molecules and cells, 27(5), 563–568.
- Garza-Lombó, C., Pardo-Vázquez, J. L., & Gonsebatt, M. E. (2019). Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in Cellular Neuroscience, 13, 42.
- St-Pierre, J., O'Donnell, P., & Proulx, M. (2006). Effect of Buthionine Sulfoximine, a Synthesis Inhibitor of the Antioxidant Glutathione, on the Murine Nigrostriatal Dopaminergic Pathway. Journal of Neurochemistry, 96(5), 1441-1451.
-
Taylor & Francis. (n.d.). Buthionine sulfoximine – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Buthionine sulfoximine – Knowledge and References. Retrieved from [Link]
- Allen, L. M., & LaCreta, F. P. (1987). Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection.
Sources
- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
